
Cobalt;erbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt and erbium are two elements that, when combined, form a compound with unique properties and applications. Cobalt is a transition metal known for its magnetic properties, high melting point, and ability to form various alloys. Erbium, on the other hand, is a rare earth element known for its optical properties and use in various high-tech applications. The combination of cobalt and erbium results in a compound that leverages the strengths of both elements, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cobalt-erbium compounds can be achieved through various methods, including citrate-gel auto-combustion, sol-gel techniques, and solid-state reactions. One common method involves the citrate-gel auto-combustion technique, where cobalt and erbium nitrates are mixed with citric acid and heated to form a gel. This gel is then combusted to produce the desired compound .
Industrial Production Methods: Industrial production of cobalt-erbium compounds often involves high-temperature solid-state reactions. In this method, cobalt and erbium oxides are mixed and heated at high temperatures to form the desired compound. This process ensures the formation of a homogeneous product with consistent properties .
Chemical Reactions Analysis
Types of Reactions: Cobalt-erbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of cobalt and erbium, as well as the presence of other reagents.
Common Reagents and Conditions: Common reagents used in the reactions of cobalt-erbium compounds include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of cobalt-erbium compounds depend on the specific reaction conditions. For example, oxidation reactions may produce cobalt and erbium oxides, while reduction reactions may yield metallic cobalt and erbium .
Scientific Research Applications
Cobalt-erbium compounds have a wide range of applications in scientific research. In chemistry, they are used as catalysts in various reactions due to their unique electronic properties. In biology, these compounds are studied for their potential use in drug delivery systems and as imaging agents in magnetic resonance imaging (MRI). In medicine, cobalt-erbium compounds are explored for their antimicrobial properties and potential use in cancer therapy .
Mechanism of Action
The mechanism of action of cobalt-erbium compounds involves their interaction with molecular targets and pathways in biological systems. For example, in antimicrobial applications, cobalt-erbium compounds may disrupt the cell membranes of bacteria, leading to cell death. In cancer therapy, these compounds may interfere with the DNA replication process, inhibiting the growth of cancer cells .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to cobalt-erbium include other rare earth-transition metal combinations, such as cobalt-yttrium and cobalt-gadolinium compounds. These compounds share some properties with cobalt-erbium but differ in their specific applications and effectiveness.
Uniqueness: Cobalt-erbium compounds are unique due to their combination of magnetic and optical properties. This makes them particularly valuable in applications that require both properties, such as in advanced imaging techniques and high-performance catalysts .
Conclusion
Cobalt-erbium compounds represent a fascinating area of study with numerous applications in various fields
Properties
CAS No. |
12134-04-2 |
|---|---|
Molecular Formula |
Co3Er |
Molecular Weight |
344.06 g/mol |
IUPAC Name |
cobalt;erbium |
InChI |
InChI=1S/3Co.Er |
InChI Key |
IDEKMKHVVJDTNB-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Co].[Co].[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


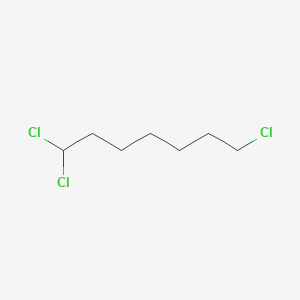
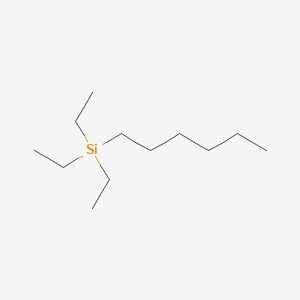
![Acetic acid;[4-[cyclooctylidene-(4-hydroxyphenyl)methyl]phenyl] acetate](/img/structure/B14712873.png)
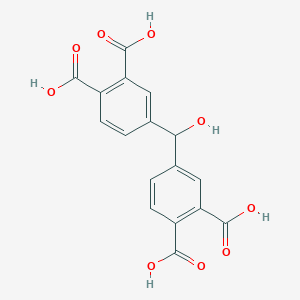
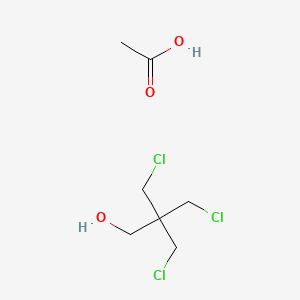

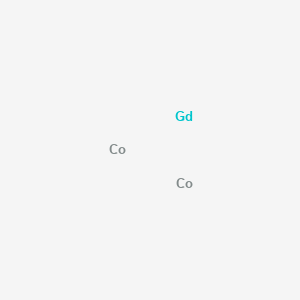
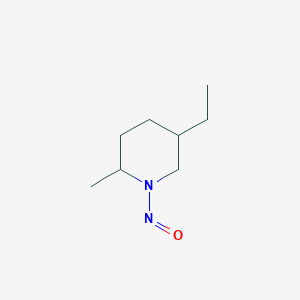

![N-[(Oxiran-2-yl)methyl]ethanamine](/img/structure/B14712927.png)

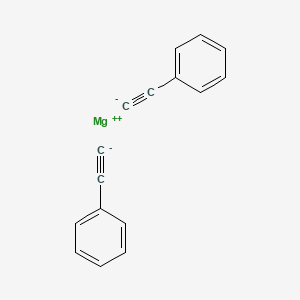
![2-{[(Diethylcarbamothioyl)sulfanyl]methyl}phenyl methylcarbamate](/img/structure/B14712952.png)

